Hydroxyl methyl purine-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylxanthine is a methylated derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. It is part of the methylxanthine class of compounds, which includes well-known substances like caffeine, theophylline, and theobromine. These compounds are known for their stimulating effects on the central nervous system and their use in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylxanthine can be synthesized through various chemical reactions involving xanthine as a starting material. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of 8-Methylxanthine often involves the extraction and purification from natural sources such as tea leaves, coffee beans, and cacao. Supercritical carbon dioxide fluid extraction is a modern method used to recover methylxanthines from these natural sources .
Chemical Reactions Analysis
Types of Reactions: 8-Methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uric acid derivatives.
Reduction: Reduction reactions can convert it back to xanthine.
Substitution: Methylation and other substitution reactions can modify its structure to produce different methylxanthine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Methyl iodide and other alkyl halides are used for methylation reactions.
Major Products:
Oxidation: Uric acid derivatives.
Reduction: Xanthine.
Substitution: Various methylxanthine derivatives.
Scientific Research Applications
8-Methylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of purine derivatives and their interactions with other molecules.
Biology: Research on 8-Methylxanthine helps in understanding the metabolism of purines and their role in cellular processes.
Industry: It is used in the production of pharmaceuticals and as a stimulant in various food products.
Mechanism of Action
8-Methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This leads to increased levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase enzymes, which in turn results in bronchodilation and other physiological effects . The compound also affects calcium levels and gamma-aminobutyric acid (GABA) neurotransmission .
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulating effects and widespread use in beverages.
Theophylline (1,3-Dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Uniqueness: 8-Methylxanthine is unique in its specific methylation pattern, which influences its pharmacological properties and interactions with biological targets. Unlike caffeine, which has three methyl groups, 8-Methylxanthine has only one, affecting its potency and duration of action .
Properties
Molecular Formula |
C6H4N4O2 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
8-methylpurine-2,6-dione |
InChI |
InChI=1S/C6H4N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H,10,11,12) |
InChI Key |
NJIJTHZZRSKVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=O)NC(=O)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.